ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Description
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a heterocyclic compound featuring a fused triazole-thiadiazine core. Its structure includes:
Properties
IUPAC Name |
ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOJLBNZSNDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These methods provide efficient routes to obtain the desired triazolothiadiazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate has demonstrated significant anticancer properties. Studies indicate:
- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with an IC50 value of approximately 3.3 μM against MDA-MB-231 cells.
- Mechanism of Action : It primarily targets Poly(ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . Inhibition of these targets disrupts DNA repair mechanisms and modulates cell growth processes.
Antimicrobial Activity
Preliminary studies have shown that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets.
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor for several pathways:
- Carbonic Anhydrase Inhibitors
- Cholinesterase Inhibitors
These activities indicate potential applications in treating conditions related to enzyme dysregulation.
Study 1: Antitumor Efficacy
A study published in the Egyptian Journal of Chemistry evaluated the anticancer activities of various thiadiazole derivatives. This compound was found to significantly inhibit the growth of human acute promyelocytic leukemia HL-60 cells.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive review outlined the SAR aspects that enhance the biological activity of triazolo-thiadiazine derivatives. Modifications at specific positions on the thiadiazine ring were shown to improve anticancer potency while minimizing toxicity to normal cells.
Study 3: Molecular Docking Studies
In silico studies predicted the binding affinity of this compound with target proteins such as PARP-1 and EGFR. These studies support the hypothesis that structural modifications can lead to improved biological activity through enhanced binding interactions.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings enable it to form hydrogen bonds and other interactions with target receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Microwave-assisted methods yield higher efficiency (91–94%) compared to conventional heating (79–83%) when reacting 3-phenyl-7H-triazolothiadiazine with ethyl bromoacetate .
- Tautomerism: The compound exhibits solvatochromic behavior due to keto-enol tautomerism, confirmed by UV-Vis and NMR studies .
- Applications : Triazolothiadiazines are explored for antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Structural Analogs
Substituent Variations at Position 3
Modifications at Position 6
Bis-Triazolothiadiazine Derivatives
Bis-compounds linked via ethyl or propyl chains (e.g., 8a , 8g ) show distinct properties:
- 8a (Ethane-1,2-diyl linker): Melting point 264–266°C; IR peaks at 1666 cm⁻¹ (C=O) .
- 8g (Propane-1,3-diyl linker): Lower yield (52%) due to longer chain; pale yellow crystals with mp 270–272°C .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : 3-(2-Furyl)-6-phenyl analogs show moderate activity against bacterial strains .
- Challenges : Discontinued production of some derivatives (e.g., 4-chlorophenyl analog) due to synthesis complexity or stability issues .
- Molecular Modeling : Substituents at position 3 influence binding to microbial enzymes, with chlorophenyl groups showing higher affinity .
Biological Activity
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS No. 150536-10-0) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- Boiling Point : Predicted at 504.4 ± 52.0 °C
- Density : Approximately 1.40 ± 0.1 g/cm³
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazolo[3,4-b][1,3,4]thiadiazine derivatives. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | <64.5 | Inhibition of tubulin polymerization |
| A549 | Not specified | Disruption of microtubule network |
In a study conducted by researchers at MDPI, the compound demonstrated selective toxicity towards cancer cells while sparing normal human embryonic kidney cells (HEK-293) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed significant efficacy:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Comparable to ketoconazole |
The synthesized derivatives exhibited potent activity against Candida species and were found to outperform conventional antifungal agents in some cases .
Other Pharmacological Activities
This compound has been associated with several other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers.
- Analgesic : Demonstrated pain-relief properties in animal models.
- Antiviral : Some derivatives have shown efficacy against viral infections.
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazolo[3,4-b][1,3,4]thiadiazine derivatives highlighted the structure–activity relationship (SAR) that underpins their pharmacological effects. The study found that modifications in the phenyl group significantly influenced both anticancer and antimicrobial activities .
Another investigation into α-glucosidase inhibitors revealed that certain derivatives of this compound could effectively lower blood glucose levels in diabetic models .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 4-thioalkyl phenols or hydrazonoyl chlorides. A common approach includes:
Condensation : Reacting 4-amino-3-mercaptotriazoles with hydrazonoyl halides under triethylamine catalysis to form the triazolo-thiadiazine core .
Acetylation : Introducing the ethyl acetate moiety via reaction with ethyl chloroacetate in acetone with potassium carbonate as a base, followed by reflux and purification via ether extraction .
Q. Table 1: Key Reaction Conditions
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond length (C-S) | 1.74–1.78 Å | |
| Torsion angles | 5.2–8.7° | |
| Space group | P1̄ (triclinic) |
Q. How does the compound's tautomerism affect its chemical reactivity and biological activity?
Methodological Answer: The thiadiazine ring exhibits lactam-lactim tautomerism, which influences electron distribution and hydrogen-bonding capacity. For example:
- Lactam form : Stabilized in polar solvents, enhancing solubility and interactions with hydrophilic biological targets .
- Lactim form : May increase electrophilicity at the C6 position, facilitating nucleophilic substitutions .
Tautomeric equilibrium can be studied via X-ray crystallography and solvent-dependent NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and controls .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at C3 enhance antibacterial activity) .
- Purity validation : Confirm compound integrity via HPLC (>95% purity) to exclude confounding impurities .
Q. What strategies are recommended for designing analogs with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the phenyl group at C3 with heteroaromatic rings (e.g., pyridyl) to improve solubility .
- Salt formation : Convert the ethyl ester to carboxylic acid salts (e.g., sodium or potassium salts) for better bioavailability .
- Hybridization : Attach known pharmacophores (e.g., benzothiazole) to the triazolo-thiadiazine core for dual-target activity .
Q. Table 3: Structure-Activity Relationship (SAR) Insights
| Modification | Observed Effect | Source |
|---|---|---|
| C3-aryl substitution | ↑ Antibacterial activity (MIC: 2–8 µg/mL) | |
| C6-ester hydrolysis | ↓ Cytotoxicity, ↑ water solubility | |
| 7H vs. 5H tautomer | Alters binding to COX-2 |
Q. What computational approaches are used to predict binding modes and interactions with biological targets?
Methodological Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., COX-2 or M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Arg120 in COX-2) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict absorption and toxicity .
Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?
Methodological Answer:
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate intermediates .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for intermediate recrystallization .
- In situ monitoring : Employ LC-MS to track reaction progress and identify byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
